Boron chloride oxide

Description

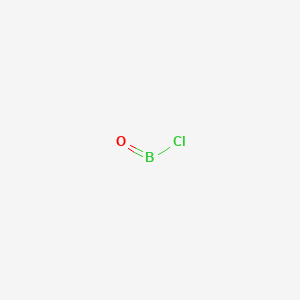

Boron chloride oxide (BClO) is an inorganic compound with the formula BClO, molecular weight 62.263 g/mol, and CAS Registry Number 23361-55-9 . It exists in the gas phase and exhibits distinct vibrational and thermochemical properties:

- Standard enthalpy of formation (ΔfH°gas): -316.31 kJ/mol

- Standard entropy (S°gas,1 bar): 237.42 J/mol·K

- Vibrational modes:

Properties

CAS No. |

23361-55-9 |

|---|---|

Molecular Formula |

BClO |

Molecular Weight |

62.26 g/mol |

IUPAC Name |

chloro(oxo)borane |

InChI |

InChI=1S/BClO/c2-1-3 |

InChI Key |

KEIVHDSRCXJQOU-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Boron chloride oxide can be synthesized through several methods. One common laboratory method involves the reaction of boron trichloride (BCl3) with boron oxide (B2O3) at high temperatures. The reaction can be represented as follows: [ BCl_3 + B_2O_3 \rightarrow 3 BClO ]

Industrial production methods often involve the direct chlorination of boron oxide in the presence of a suitable catalyst. The reaction conditions typically require elevated temperatures and controlled environments to ensure the purity and yield of the product .

Chemical Reactions Analysis

Boron chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : this compound can be oxidized to form boric acid (B(OH)3) and hydrochloric acid (HCl) when reacted with water: [ BClO + H_2O \rightarrow B(OH)_3 + HCl ]

-

Reduction: : It can be reduced by strong reducing agents such as metal hydrides to form elemental boron and hydrogen chloride: [ BClO + 2 LiH \rightarrow B + LiCl + H_2 ]

-

Substitution: : this compound can undergo substitution reactions with alcohols to form borate esters: [ BClO + 3 ROH \rightarrow B(OR)_3 + HCl ]

Scientific Research Applications

Boron chloride oxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: Research is ongoing to explore its potential use in biological systems, including its role in enzyme inhibition and interaction with biomolecules.

Medicine: Boron compounds, including this compound, are being investigated for their potential use in cancer treatment through boron neutron capture therapy (BNCT).

Mechanism of Action

The mechanism of action of boron chloride oxide involves its interaction with various molecular targets. In chemical reactions, it acts as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in a wide range of reactions, including the formation of coordination complexes and catalysis of organic transformations .

Comparison with Similar Compounds

Boron Trichloride (BCl₃)

Formula: BCl₃

Key Properties:

- Physical State: Colorless gas at room temperature .

- Synthesis: Produced industrially via chlorination of boron oxide (B₂O₃) with carbon at 500°C .

- Reactivity: Hydrolyzes violently in water to form hydrochloric acid (HCl) and boric acid (H₃BO₃):

$$ \text{BCl₃ + 3H₂O → H₃BO₃ + 3HCl} $$

- Applications: Widely used as a catalyst in organic synthesis (e.g., Friedel-Crafts reactions) and semiconductor doping .

Contrast with BClO:

Boron Oxide (B₂O₃)

Formula: B₂O₃

Key Properties:

- Physical State: Colorless solid (glassy or crystalline) .

- Synthesis: Produced by dehydration of boric acid or direct oxidation of boron .

- Reactivity: Reacts slowly with water to form boric acid:

$$ \text{B₂O₃ + 3H₂O → 2H₃BO₃} $$

- Applications: Key component in borosilicate glass, ceramics, and flame retardants .

Contrast with BClO:

Boron Trifluoride (BF₃)

Formula: BF₃

Key Properties:

- Physical State: Colorless gas.

- Reactivity: Less hydrolytically reactive than BCl₃ but forms complexes with Lewis bases.

- Applications: Catalyst in polymerization and alkylation reactions .

Contrast with BClO:

- BF₃’s stronger B-F bonds make it less reactive toward hydrolysis compared to BClO’s B-Cl bonds.

Research Findings and Data Tables

Table 1: Structural and Thermochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.